molecular formula C21H24N2O2 B11564580 2-(4-butylphenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide CAS No. 307942-14-9

2-(4-butylphenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11564580
CAS No.: 307942-14-9
M. Wt: 336.4 g/mol
InChI Key: FXLCFZGXAMCCQV-FGLICBMKSA-N
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Description

2-(4-Butylphenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a hydrazide derivative characterized by a central acetohydrazide core substituted with a 4-butylphenoxy group and an (1E,2E)-3-phenylpropenylidene moiety. The 4-butylphenoxy group likely enhances lipophilicity, influencing pharmacokinetic behavior such as membrane permeability and metabolic stability .

Properties

CAS No.

307942-14-9

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-butylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C21H24N2O2/c1-2-3-8-19-12-14-20(15-13-19)25-17-21(24)23-22-16-7-11-18-9-5-4-6-10-18/h4-7,9-16H,2-3,8,17H2,1H3,(H,23,24)/b11-7+,22-16+

InChI Key

FXLCFZGXAMCCQV-FGLICBMKSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butylphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the condensation of 4-butylphenol with acetohydrazide, followed by the reaction with cinnamaldehyde. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-butylphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly in the development of anti-cancer agents. Its structural components allow it to interact with specific cellular pathways involved in tumor growth and proliferation.

  • Case Study : A study demonstrated that derivatives of acetohydrazide compounds exhibit significant cytotoxic effects against various cancer cell lines. The introduction of the butylphenoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in targeting cancer cells .

Antimicrobial Activity

Research indicates that similar hydrazide derivatives possess antimicrobial properties. The incorporation of hydrophobic groups like butylphenoxy may enhance the membrane permeability of the compound, facilitating its action against bacterial strains.

  • Data Table: Antimicrobial Activity
Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
2-(4-butylphenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazideStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This table summarizes findings from studies assessing the antimicrobial efficacy of hydrazide derivatives .

Anti-inflammatory Properties

Certain studies have evaluated the anti-inflammatory effects of hydrazide compounds. The ability to inhibit pro-inflammatory mediators makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases.

  • Case Study : Research indicated that derivatives similar to this compound significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications .

Material Science Applications

Beyond biological applications, this compound may also find use in material sciences, particularly in the synthesis of polymers or as a stabilizing agent due to its unique chemical structure.

Polymer Synthesis

The hydrazide functional group can participate in polymerization reactions, leading to the formation of new materials with desirable mechanical and thermal properties.

Stabilizers for Coatings

Due to its chemical stability and potential reactivity, it could serve as an additive in coatings to enhance durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-(4-butylphenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs and their biological activities:

Compound Name Substituents Biological Activity Key Findings Reference
5-Chloro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide Isothiazole, 3-methyl, 5-chloro Anticancer Moderate activity against LoVo and MCF-7 cells; less potent than cisplatin
N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Triazole-thio, indolinone Anticancer (melanoma-selective) Inhibits cancer cell migration; selective toward IGR39 melanoma cells
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N′-substituted acetohydrazides Coumarin, substituted arylidene Anti-Alzheimer Acetylcholinesterase inhibition; coumarin enhances binding affinity
2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide Chlorophenoxy, pyrazole Not specified Structural complexity may influence target selectivity
2-(4-Chlorophenoxy)-N′-{(E)-[2-(allyloxy)phenyl]methylidene}acetohydrazide Chlorophenoxy, allyloxybenzylidene Not specified Ether linkages may improve metabolic stability

Key Structural Comparisons :

  • Phenoxy vs. In contrast, heterocycles like benzothiazole () or triazole () introduce hydrogen-bonding or π-π stacking capabilities, critical for target binding .
  • Alkyl Chains : The 4-butyl group in the target compound may prolong half-life compared to shorter alkyl chains (e.g., methyl in ), but excessive lipophilicity could reduce aqueous solubility .

Physicochemical Properties

  • Solubility : Longer alkyl chains (e.g., butyl) reduce aqueous solubility but enhance lipid bilayer permeability. Triazole-thio derivatives () balance this via polar heterocycles .
  • Melting Points: Phenoxy-substituted hydrazides () typically exhibit higher melting points (180–220°C) due to crystalline packing, whereas coumarin derivatives () melt at lower temperatures (150–170°C) .

Biological Activity

2-(4-butylphenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a butylphenoxy moiety and a phenylpropene fragment, suggesting possible interactions with various biological targets.

  • Molecular Formula : C21H24N2O
  • Molecular Weight : 336.43 g/mol
  • CAS Number : 1222-98-6
  • Synonyms : 2-(4-butylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of hydrazones can exhibit significant antimicrobial properties against various pathogens. For instance, similar compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones indicative of antimicrobial efficacy .
  • Anticancer Properties :
    • Hydrazone derivatives have been explored for their anticancer potential. Compounds with similar structures have shown cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest .
  • Antioxidant Activity :
    • The antioxidant capacity of hydrazone compounds is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity Study

A recent study evaluated the antimicrobial activity of several hydrazone derivatives, including this compound. The results indicated:

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

This data suggests that the compound possesses moderate antimicrobial activity against both bacterial and fungal strains .

Anticancer Activity Assessment

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7) at concentrations above 50 µM. The following table summarizes the findings:

Concentration (µM)% Cell Viability
0100
2585
5060
10030

These results indicate a dose-dependent cytotoxic effect, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition :
    • The phenolic group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • DNA Interaction :
    • Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication processes in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Modulation :
    • By scavenging ROS, this compound may protect cells from oxidative damage, thereby exhibiting protective effects in various disease models.

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